Dichlorodicyclohexylsilane: A Technical Guide to Its Chemical Properties and Reactivity
Dichlorodicyclohexylsilane: A Technical Guide to Its Chemical Properties and Reactivity
Introduction
Dichlorodicyclohexylsilane, with the chemical formula C₁₂H₂₂Cl₂Si, is a valuable organosilicon compound characterized by a central silicon atom bonded to two cyclohexyl groups and two reactive chlorine atoms. This structure makes it a key intermediate in the synthesis of a wide range of more complex organosilane and polysiloxane materials. The high reactivity of the silicon-chlorine (Si-Cl) bonds is the cornerstone of its synthetic utility, allowing for facile nucleophilic substitution. This guide provides an in-depth exploration of the chemical properties, core reactivity, and safe handling of dichlorodicyclohexylsilane, tailored for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Spectroscopic Properties
A precise understanding of the physical and spectroscopic characteristics of dichlorodicyclohexylsilane is fundamental for its application and for monitoring reaction progress.
Physical Properties
The key physical properties of dichlorodicyclohexylsilane are summarized in the table below. This data is essential for designing experimental setups, particularly for distillations and for calculating molar equivalents in reactions.
| Property | Value |
| CAS Number | 18035-74-0[1][2] |
| Molecular Formula | C₁₂H₂₂Cl₂Si[2] |
| Molecular Weight | 265.3 g/mol [1][2] |
| Appearance | Colorless Liquid |
| Boiling Point | Data not readily available; estimated to be >250 °C |
| Density | Data not readily available; estimated to be ~1.0-1.1 g/cm³ |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of dichlorodicyclohexylsilane. While a definitive spectrum for this specific molecule is not publicly available, the expected spectral characteristics can be reliably inferred from analogous structures.[3][4]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. The protons on the carbon attached to the silicon (α-protons) would appear as a multiplet further downfield compared to the other cyclohexyl protons due to the electronegativity of the silicon and chlorine atoms. The remaining protons on the cyclohexyl rings would likely appear as a series of broad, overlapping multiplets in the upfield region (approximately 1.0-2.0 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbons of the cyclohexyl ring. The carbon atom directly bonded to the silicon (C1) would be the most deshielded. The other carbons (C2, C3, C4) would appear at characteristic shifts for a cyclohexane ring.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[3]
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Si-Cl Stretch: Strong, characteristic absorptions are expected in the region of 450-650 cm⁻¹, indicative of the silicon-chlorine bonds.
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C-H Stretch (Aliphatic): Strong absorptions will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹), corresponding to the C-H bonds of the cyclohexyl rings.
-
CH₂ Bending: A characteristic absorption around 1450 cm⁻¹ is expected for the scissoring vibration of the CH₂ groups in the cyclohexyl rings.
Core Reactivity and Mechanistic Insights
The synthetic utility of dichlorodicyclohexylsilane stems from the reactivity of its two Si-Cl bonds, which are highly susceptible to nucleophilic attack. This allows for the controlled introduction of new functional groups at the silicon center.
Hydrolysis to Dicyclohexylsilanediol
The hydrolysis of dichlorodicyclohexylsilane is a fundamental reaction that replaces the chlorine atoms with hydroxyl groups, yielding dicyclohexylsilanediol and hydrochloric acid as a byproduct.[5][6] This reaction is often the first step in the synthesis of silicones and other organosilicon polymers.
Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. A water molecule acts as the nucleophile, attacking the electrophilic silicon atom. This is followed by the elimination of a chloride ion and subsequent deprotonation to form the silanol. The process is repeated for the second chlorine atom. The reaction is catalyzed by both acid and base.[5]
Fig. 1: Hydrolysis of Dichlorodicyclohexylsilane A simplified diagram showing the sequential hydrolysis to form the corresponding silanediol.
Experimental Protocol: Synthesis of Dicyclohexylsilanediol
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Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize the evolving HCl gas. Maintain an inert atmosphere using nitrogen or argon.
-
Reagents: Dissolve dichlorodicyclohexylsilane (1 equivalent) in a suitable water-miscible solvent such as acetone or tetrahydrofuran (THF).
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Reaction: Cool the flask in an ice bath. Slowly add a stoichiometric amount of water (2 equivalents), optionally with a weak base like pyridine or triethylamine to act as an HCl scavenger, from the dropping funnel with vigorous stirring.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup: If a base was used, filter the resulting ammonium salt precipitate. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane or toluene.
Reduction to Dicyclohexylsilane
Dichlorodicyclohexylsilane can be reduced to dicyclohexylsilane using a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄).[7][8][9] This reaction is a clean and efficient way to form the Si-H bond.
Mechanism: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic silicon atom, displacing a chloride ion. This process is repeated to replace the second chlorine atom, yielding the final dicyclohexylsilane product.
Fig. 3: Grignard Reaction Workflow A diagram showing the stepwise substitution of chloride atoms with organic groups from a Grignard reagent.
Experimental Protocol: Synthesis of Dicyclohexyldialkylsilane
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Grignard Preparation: Prepare the Grignard reagent (e.g., methylmagnesium bromide) in a separate flame-dried flask by reacting the corresponding alkyl halide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Setup: In another flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve dichlorodicyclohexylsilane (1 equivalent) in anhydrous diethyl ether or THF.
-
Reaction: Cool the dichlorodicyclohexylsilane solution to 0 °C. Slowly add the prepared Grignard reagent (at least 2 equivalents) from the dropping funnel. A precipitate of magnesium halides will form.
-
Completion: After the addition, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours to ensure complete reaction.
-
Workup: Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will dissolve the magnesium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.
Handling, Safety, and Storage
Dichlorodicyclohexylsilane is a reactive and hazardous chemical that must be handled with appropriate precautions. [1][3]
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage. [1][3]It reacts with moisture, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas. It is also a combustible liquid.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a face shield. A lab coat is mandatory. [1]* Handling: Use only in an inert, dry atmosphere (e.g., in a glovebox or under a nitrogen/argon blanket). Avoid all contact with water and moisture. Keep away from heat, sparks, and open flames. [1]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.
Applications in Synthesis
Dichlorodicyclohexylsilane serves as a versatile building block in organosilicon chemistry. Its primary applications include:
-
Precursor to Polysiloxanes: Through controlled hydrolysis and condensation reactions, it can be used to synthesize polysiloxanes with bulky cyclohexyl groups, which can impart unique properties such as thermal stability and hydrophobicity to the resulting polymers.
-
Synthesis of Functionalized Silanes: As demonstrated, it is a key starting material for producing dicyclohexylsilane (a reducing agent) and various tetraorganosilanes via Grignard reactions. These products can have applications in materials science and as intermediates in further synthetic transformations.
-
Coupling Agent: Organosilanes derived from this compound can be used as coupling agents to improve the adhesion between organic polymers and inorganic substrates.
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